molecular formula C23H37Cl2FN2O2 B2600544 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 473804-13-6

1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride

Katalognummer: B2600544
CAS-Nummer: 473804-13-6
Molekulargewicht: 463.46
InChI-Schlüssel: TUUDCBQAZRWHMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring three key components:

A 2-fluorophenyl-piperazine moiety: The piperazine ring is substituted at the 4-position with a 2-fluorophenyl group, which is known to influence receptor binding affinity in neuropharmacological agents .

A propan-2-ol linker: The hydroxyl group at the 2-position of the propane chain is critical for hydrogen bonding interactions, while the dihydrochloride salt improves solubility .

Eigenschaften

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35FN2O2.2ClH/c1-22(2)17-8-9-23(3,14-17)21(22)28-16-18(27)15-25-10-12-26(13-11-25)20-7-5-4-6-19(20)24;;/h4-7,17-18,21,27H,8-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUDCBQAZRWHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1OCC(CN3CCN(CC3)C4=CC=CC=C4F)O)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(((2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride is a synthetic derivative featuring a piperazine moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is C18H27FN2O3C_{18}H_{27}FN_2O_3 with a molecular weight of approximately 344.43 g/mol. The structural components include:

  • A piperazine ring substituted with a fluorophenyl group.
  • A bicyclic aliphatic structure contributing to its lipophilicity and potential receptor interactions.

Research indicates that compounds with a piperazine structure often interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the fluorophenyl group may enhance binding affinity and selectivity towards specific targets.

Inhibitory Effects on Enzymes

One study highlighted the compound's potential as an inhibitor of human equilibrative nucleoside transporters (ENTs) , specifically ENT2. This inhibition can affect nucleoside uptake in cells, influencing processes such as adenosine signaling and cellular metabolism .

Biological Activity Overview

The biological activities observed for this compound include:

  • Antimicrobial Activity : Compounds similar in structure have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has demonstrated that derivatives of piperazine can exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Study 1: Tyrosinase Inhibition

In a study evaluating compounds with similar piperazine structures, one derivative exhibited an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase (AbTYR), indicating strong inhibitory activity compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that the compound may also possess potential as a skin-lightening agent by inhibiting melanin production.

Study 2: Structure-Activity Relationship (SAR)

A recent investigation into structure-activity relationships revealed that modifications to the piperazine ring significantly impact biological activity. For instance, altering substituents on the fluorophenyl group enhanced the inhibitory potency against ENT transporters .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (μM) Reference
Tyrosinase InhibitionAgaricus bisporus0.18
ENTs InhibitionHuman ENT2Not specified
Antimicrobial ActivityVarious PathogensVariableGeneral findings

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Aryl Substituent Bicyclo Substituent Linker Type Key Features References
Target Compound 2-Fluorophenyl (2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl Propan-2-ol ether High stereochemical specificity; dihydrochloride salt enhances solubility
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride 4-Fluorophenyl (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl Propan-2-ol ether Differing fluorophenyl position and bicyclo stereochemistry may alter receptor selectivity
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride 3-Chlorophenyl None Propan-2-ol with diphenyl substitution Lacks bicyclo group; diphenyl substitution increases steric bulk, potentially reducing CNS penetration
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one 2-Fluorophenyl and 4-fluorophenyl None Propenone linker Ketone linker instead of ether; conjugated system may affect bioavailability

Pharmacological Implications

  • Fluorophenyl Position : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl analogue . Positional differences on the phenyl ring significantly impact receptor binding; for example, 2-substituted fluorophenyl groups in piperazine derivatives are associated with higher 5-HT1A receptor affinity .
  • Bicyclo Substituents : The (2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl group provides a rigid, lipophilic scaffold absent in compounds like 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol . Such bicyclo systems enhance metabolic stability compared to linear alkyl chains .
  • Linker Modifications : Propan-2-ol ether linkers (as in the target compound) favor hydrogen bonding with receptor residues, whereas ketone linkers (e.g., in ) may reduce polarity and alter pharmacokinetics.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including:

  • Intermediate preparation : Hydrogenation of norbornene derivatives to form bicyclo[2.2.1]heptane intermediates (e.g., norbornanol reduction) .
  • Piperazine alkylation : Reacting 4-(2-fluorophenyl)piperazine with 1-bromo-2-propanol under basic conditions (e.g., NaH) to form the propanol intermediate .
  • Coupling : Combining intermediates via etherification or nucleophilic substitution. Optimize solvents (e.g., anhydrous DMF) and catalysts (e.g., TBTU for amide bonds) to enhance efficiency . Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to reduce impurities .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : Confirm stereochemistry of the bicyclo[2.2.1]heptane moiety and piperazine substitution patterns. Use 19F^{19}\text{F}-NMR to verify fluorophenyl group integrity .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ions) and detect dihydrochloride salt formation .
  • X-ray crystallography : Resolve ambiguous stereocenters (e.g., (2R)-configuration in the bicyclic system) .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

  • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., oxidation of hydroxyl groups) .
  • pH stability : Test solubility and decomposition in buffers (pH 1–10) to simulate physiological and storage conditions .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s receptor binding affinity and selectivity?

  • In vitro assays : Use radioligand displacement studies (e.g., 3H^3\text{H}-labeled ligands for serotonin/dopamine receptors) to measure IC50_{50} values. Compare with reference drugs (e.g., aripiprazole for D2_2/5-HT1A_{1A} receptors) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with GPCRs, focusing on the fluorophenyl and bicyclic motifs .
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells to assess agonist/antagonist activity .

Q. How can contradictory pharmacological data from structurally similar compounds be resolved?

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace 2-fluorophenyl with 3-chlorophenyl) and compare bioactivity trends .
  • Meta-analysis : Review published data on piperazine-bicycloheptane hybrids to identify consensus mechanisms (e.g., σ-receptor modulation vs. monoamine reuptake inhibition) .
  • In vivo validation : Conduct behavioral assays (e.g., forced swim test for antidepressants) in rodent models to reconcile in vitro-in vivo discrepancies .

Q. What methodologies are recommended for evaluating metabolic pathways and pharmacokinetics?

  • Hepatic microsome assays : Incubate the compound with human/rat liver microsomes + NADPH to identify Phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • LC-MS/MS quantification : Develop a validated method to measure plasma/tissue concentrations after oral/IP administration in preclinical models .
  • CYP inhibition screening : Test against CYP3A4, CYP2D6, etc., to predict drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antipsychotic vs. anxiolytic efficacy?

  • Dose-response studies : Test a broad dose range (0.1–100 mg/kg) in animal models of anxiety (e.g., elevated plus maze) and psychosis (e.g., amphetamine-induced hyperlocomotion) .
  • Receptor profiling : Use pan-receptor screens (e.g., CEREP’s Psychoactive Drug Screen) to identify off-target effects (e.g., histamine H1_1 antagonism causing sedation) .
  • Species variability : Compare rodent vs. primate data to assess translational relevance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.